

The Acidity of 4-amino-3-fluorophenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name:	4-N-Boc-Amino-3-fluorophenylboronic acid
Cat. No.:	B1291959

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acid dissociation constant (pKa) of 4-amino-3-fluorophenylboronic acid, a crucial parameter for its application in drug development and as a sensor molecule. This document summarizes the available data, presents detailed experimental protocols for pKa determination, and illustrates key workflows.

Core Data Summary

The acidity of a phenylboronic acid is a critical factor in its interaction with diols, such as sugars, and its overall behavior in biological systems. The electron-withdrawing fluorine atom at the meta-position to the boronic acid group is expected to lower the pKa compared to unsubstituted phenylboronic acid.

Compound	pKa Value	Measurement Condition	Reference
4-amino-3-fluorophenylboronic acid	7.8	Acetylated or attached to acrylamide hydrogels	[1]
4-amino-3-fluorophenylboronic acid pinacol ester	2.84 (predicted)	Not specified	[2]

It is important to note that the pKa of 7.8 was determined for a derivatized form of the molecule. [1] While this provides a valuable approximation, the pKa of the free 4-amino-3-fluorophenylboronic acid in aqueous solution may differ. The predicted pKa for the pinacol ester is significantly lower and reflects the different chemical nature of the ester.

Experimental Protocols for pKa Determination

The determination of the pKa value for a compound like 4-amino-3-fluorophenylboronic acid can be achieved through several robust analytical techniques. Potentiometric titration and ¹¹B NMR spectroscopy are two common and reliable methods.

Potentiometric Titration

Potentiometric titration is a widely used method for determining pKa values by monitoring the change in pH of a solution upon the addition of a titrant.

Methodology:

- Preparation of the Analyte Solution:
 - Accurately weigh approximately 15.5 mg of 4-amino-3-fluorophenylboronic acid (assuming a molecular weight of 154.94 g/mol) to prepare a 1 mM solution in 100 mL of deionized water.
 - To ensure complete dissolution, the solution can be gently heated or sonicated.
 - The ionic strength of the solution should be maintained at a constant level, for example, by adding a background electrolyte like 0.1 M KCl.
- Titration Setup:
 - Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (e.g., 25 °C).
 - Place a known volume of the analyte solution (e.g., 50 mL) in a thermostatted titration vessel equipped with a magnetic stirrer.
 - Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

- Titration Procedure:
 - Use a standardized solution of a strong base, such as 0.1 M NaOH, as the titrant.
 - Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
 - After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
 - Continue the titration until the pH has passed the expected equivalence point by at least 2-3 pH units.
- Data Analysis:
 - Plot the measured pH values against the volume of titrant added to generate a titration curve.
 - The pKa can be determined from the pH at the half-equivalence point.
 - Alternatively, the first or second derivative of the titration curve can be plotted to accurately determine the equivalence point. The pKa is the pH at the point where half the volume of titrant required to reach the equivalence point has been added.

¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful technique for studying boron-containing compounds. The chemical shift of the boron atom is sensitive to its coordination environment, allowing for the determination of the pKa by monitoring the equilibrium between the trigonal boronic acid and the tetrahedral boronate ester.

Methodology:

- Sample Preparation:
 - Prepare a series of buffer solutions with known pH values spanning the range of interest (e.g., pH 6 to 10).

- Prepare a stock solution of 4-amino-3-fluorophenylboronic acid in a suitable solvent (e.g., D₂O or a mixture of H₂O/D₂O).
- For each pH value, mix a precise volume of the boronic acid stock solution with the corresponding buffer solution in an NMR tube to a final concentration suitable for ¹¹B NMR (e.g., 10-20 mM).

• NMR Data Acquisition:

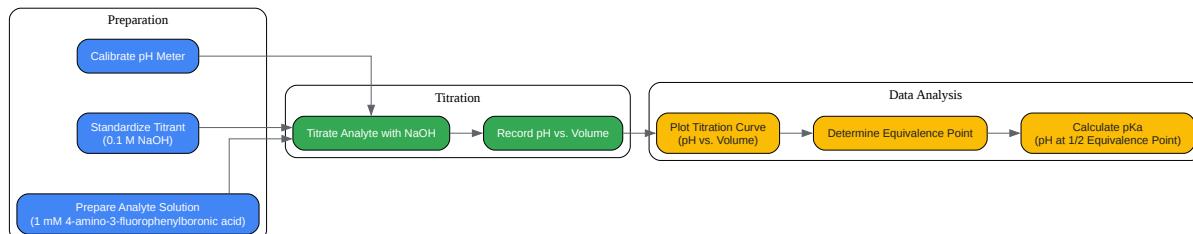
- Acquire ¹¹B NMR spectra for each sample at a constant temperature.
- The chemical shift of the boron signal will change as a function of pH. The trigonal boronic acid (sp²) will have a downfield chemical shift, while the tetrahedral boronate (sp³) will be shifted upfield.

• Data Analysis:

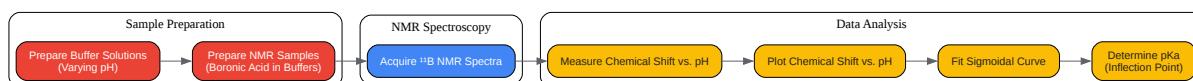
- Measure the chemical shift (δ) of the boron signal at each pH.
- Plot the observed chemical shift against the pH of the solution.
- The resulting data will form a sigmoidal curve.
- Fit the data to the following equation to determine the pKa: $\delta_{\text{obs}} = (\delta_{\text{acid}} + \delta_{\text{base}} * 10^{(\text{pH} - \text{pKa})}) / (1 + 10^{(\text{pH} - \text{pKa})})$ where:
 - δ_{obs} is the observed chemical shift at a given pH.
 - δ_{acid} is the chemical shift of the fully protonated boronic acid.
 - δ_{base} is the chemical shift of the fully deprotonated boronate.
- The pKa is the pH at the inflection point of the sigmoidal curve.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the pKa value of 4-amino-3-fluorophenylboronic acid.

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Caption: Workflow for pKa determination by potentiometric titration.

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Caption: Workflow for pKa determination using ¹¹B NMR spectroscopy.

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